Amaranth (free acid)

Übersicht

Beschreibung

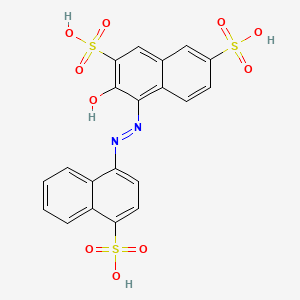

Amaranth (free acid) is a complex organic compound with the molecular formula C20H14N2O10S3 and a molecular weight of 538.53 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amaranth (free acid) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the azo bond .

Analyse Chemischer Reaktionen

Types of Reactions

Amaranth (free acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Nutritional Profile and Health Benefits

Amaranth is recognized as a pseudo-cereal with a well-balanced amino acid profile, making it an excellent dietary source of essential nutrients. It contains higher levels of lysine compared to many traditional grains, which typically lack this essential amino acid. The protein content of amaranth is notably close to the guidelines recommended by the Food and Agriculture Organization/World Health Organization (FAO/WHO), making it a suitable alternative for enhancing dietary protein intake, especially in populations reliant on cereal-based diets .

Amaranth seeds are rich in various vitamins and minerals, including:

- Vitamins : Vitamin B6, C, folate

- Minerals : Magnesium, calcium, iron, zinc

- Antioxidants : Gallic acid and vanillic acid

These components contribute to several health benefits such as:

- Reducing the risk of chronic diseases (e.g., heart disease and cancer)

- Supporting digestive health due to high fiber content

- Potentially aiding in weight management .

Table 1: Nutritional Composition of Amaranth Seeds (per 100g)

| Nutrient | Amount |

|---|---|

| Protein | 13.5 g |

| Fat | 7 g |

| Carbohydrates | 72 g |

| Fiber | 6 g |

| Iron | 2.9 mg |

| Calcium | 159 mg |

| Magnesium | 270 mg |

Therapeutic Applications

2. Medicinal Properties

Amaranth has been extensively studied for its medicinal properties. Its bioactive compounds exhibit significant antioxidant and anti-inflammatory activities. Research indicates that extracts from amaranth can be effective against various health conditions:

- Antioxidant Activity : Amaranth is rich in phenolic compounds that scavenge free radicals, potentially reducing oxidative stress-related diseases .

- Anti-inflammatory Effects : The presence of flavonoids and other phytochemicals contributes to its anti-inflammatory properties, making it useful in treating conditions like arthritis and skin disorders such as eczema .

- Antimicrobial Properties : Extracts from amaranth have demonstrated efficacy against bacteria, fungi, and parasites, supporting its use in traditional medicine for infections .

3. Case Studies

A study conducted on Amaranthus viridis highlighted its potential in treating labor pain and respiratory issues due to its anti-inflammatory properties. The research also noted its effectiveness against skin conditions like psoriasis . Another case study focused on the hepatoprotective effects of amaranth oil, showing promise in protecting liver function from damage caused by toxins .

Industrial Applications

4. Use in Food Products

Amaranth flour is increasingly utilized in food formulations due to its nutritional benefits. Studies have shown that incorporating amaranth flour into products like crackers and tortillas enhances their nutritional profile by increasing protein and essential amino acids while reducing anti-nutritional factors .

Table 2: Effect of Amaranth Flour Substitution on Nutritional Content

| Product Type | Control (0% Amaranth) | 50% Amaranth Flour | 100% Amaranth Flour |

|---|---|---|---|

| Protein Content | 6.31% | 11.99% | 15.00% |

| Fiber Content | 0.85% | 2.10% | 3.00% |

| Iron Content | 1.50 mg | 3.00 mg | 4.50 mg |

5. Cosmetic Applications

The oil derived from amaranth seeds is gaining popularity in the cosmetic industry due to its moisturizing properties attributed to high levels of squalene and phytosterols. These compounds help soothe the skin and can be beneficial for treating acne and eczema . The incorporation of amaranth oil into skincare products can enhance hydration without clogging pores.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Azo Bond Cleavage: The azo bond can be cleaved under reductive conditions, leading to the formation of amines.

Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, affecting their function and structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Hydroxy-4-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonic acid

- 5-Amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid

Uniqueness

Amaranth (free acid) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications .

Biologische Aktivität

Amaranth, particularly in its free acid form, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with amaranth, drawing on various research findings and case studies.

Phytochemical Composition

Amaranth species, such as Amaranthus tricolor and Amaranthus hypochondriacus, are rich in bioactive compounds including phenolic acids, flavonoids, and betalains. These compounds contribute significantly to the plant's biological activities.

- Phenolic Compounds : Various studies have identified up to 25 different phenolic compounds in amaranth species, which are responsible for their antioxidant activities. For instance, A. gangeticus exhibits strong radical scavenging activities due to its high phenolic content .

- Betalains : These pigments not only provide color but also exhibit antioxidant properties. Research indicates that the antioxidant activity of amaranth extracts correlates with their betalain content .

Antioxidant Activity

The antioxidant potential of amaranth has been extensively studied using various assays:

- DPPH Scavenging Activity : The ethyl acetate extract of A. tricolor demonstrated an IC50 value of 16.43 ± 1.53 μg/mL, outperforming the positive control (butylated hydroxyanisole) with an IC50 of 19.42 ± 0.91 μg/mL .

- Reactive Oxygen Species (ROS) Inhibition : Amaranth extracts have shown significant efficacy in reducing ROS production in cellular models, indicating their potential role in mitigating oxidative stress .

Anti-inflammatory Properties

Research has highlighted amaranth's ability to modulate inflammatory pathways:

- A study involving rats exposed to ethanol showed that amaranth seed extract could protect liver tissues from oxidative damage, suggesting a role in reducing inflammation and promoting liver health .

Anticancer Potential

Emerging evidence suggests that amaranth may possess anticancer properties:

- Extracts from various amaranth species have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain extracts have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Nutritional Profile and Amino Acids

Amaranth is recognized for its high nutritional value, particularly its amino acid profile:

- Studies reveal that amaranth grains contain a higher concentration of essential amino acids compared to many cereals. The total indispensable amino acid content ranges from 43% to 49%, which is significantly higher than the WHO reference pattern .

| Nutritional Component | Content (g/100g DM) |

|---|---|

| Protein | 13.9 - 15.5 |

| Total Indispensable Amino Acids | 43% - 49% |

| Lysine | Higher than cereals |

| Methionine | Higher than cereals |

Case Studies and Findings

- Antioxidant Capacity : A study on A. hybridus reported significant antioxidant activity with IC50 values indicating strong free radical scavenging capabilities .

- Nutritional Enhancements : Incorporating amaranth flour into bakery products increased protein and fiber content while enhancing mineral profiles such as calcium and iron .

- Health Benefits in Animal Models : Research on rats demonstrated that amaranth extracts could mitigate liver damage caused by ethanol exposure, highlighting its protective effects against oxidative stress .

Eigenschaften

CAS-Nummer |

642-59-1 |

|---|---|

Molekularformel |

C20H14N2O10S3 |

Molekulargewicht |

538.5 g/mol |

IUPAC-Name |

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |

InChI-Schlüssel |

IRPXADUBAQAOKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

Key on ui other cas no. |

642-59-1 |

Synonyme |

Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.